Product packaging for Morpholine, hydrobromide(Cat. No.:CAS No. 6377-82-8)

Morpholine, hydrobromide

Cat. No.: B1662019
CAS No.: 6377-82-8
M. Wt: 168.03 g/mol
InChI Key: BVJOXYJFOYNQRB-UHFFFAOYSA-N
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Description

Significance of the Morpholine (B109124) Core in Contemporary Chemical and Biological Sciences

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, a testament to its frequent appearance in approved drugs and bioactive molecules. nih.govsci-hub.senih.gov Its value stems from a combination of advantageous physicochemical, metabolic, and biological properties, alongside relatively straightforward synthetic accessibility. nih.govsci-hub.se

One of the key attributes of the morpholine scaffold is its ability to enhance the pharmacokinetic properties of drug candidates. nih.govresearchgate.net The presence of a weakly basic nitrogen atom gives the ring a pKa value close to physiological pH, which can improve aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov This modulation of lipophilicity and metabolic stability is a crucial aspect of drug design. enamine.net

The morpholine moiety is not merely a passive carrier; it often plays an active role in binding to biological targets. nih.govsci-hub.se It can act as a hydrogen bond acceptor through its oxygen atom and engage in hydrophobic interactions. researchgate.net In many instances, the morpholine ring is an essential component of the pharmacophore, directly interacting with the active sites of enzymes or the binding pockets of receptors. nih.govsci-hub.se For example, in the structure of the NK1 receptor antagonist aprepitant, the morpholine ring acts as a critical scaffold, positioning the interacting parts of the molecule correctly. acs.org

The diverse biological activities associated with morpholine derivatives are extensive. researchgate.netjchemrev.com Appropriately substituted morpholine rings are found in compounds exhibiting a wide array of pharmacological effects, including:

Anticancer researchgate.nete3s-conferences.org

Anti-inflammatory researchgate.netjchemrev.com

Antiviral researchgate.nete3s-conferences.org

Antimicrobial researchgate.netjchemrev.com

Antidepressant researchgate.net

Analgesic jchemrev.com

Beyond pharmaceuticals, the morpholine core is significant in other scientific domains. In agrochemicals, morpholine derivatives are developed as fungicides and herbicides. e3s-conferences.orgnih.govacs.org The industrial applications of morpholine are also noteworthy, where it is used as a corrosion inhibitor, a solvent, and an intermediate in the production of rubber additives and optical brighteners. jchemrev.comatamankimya.comchemicalbook.com Its versatility extends to materials science, where its derivatives serve as curing agents and stabilizers for polymers. e3s-conferences.org

Table 1: Selected Applications and Properties of the Morpholine Core

FieldSignificance/ApplicationKey Structural ContributionReference Example(s)
Medicinal ChemistryScaffold for drugs (e.g., anticancer, antibiotic, antidepressant)Improves solubility, metabolic stability, and receptor bindingGefitinib (Anticancer), Linezolid (Antibiotic) researchgate.netatamankimya.com
AgrochemicalsFungicides, HerbicidesActs as a terminal pharmacophoreFenpropimorph (B1672530), Tridemorph chemicalbook.com
Industrial ChemistryCorrosion inhibitor, Solvent, Rubber accelerator intermediatepH adjustment, chemical stabilityUse in boiler water systems chemicalbook.com
Materials SciencePolymer curing agents, StabilizersCross-linking capabilities e3s-conferences.org

Academic Context and Research Landscape of Morpholine Hydrobromide and Related Derivatives

The academic interest in morpholine hydrobromide (also known as morpholinium bromide) and its derivatives is driven by their utility as intermediates in organic synthesis and their potential as active compounds. chemicalbook.comcymitquimica.com The formation of a hydrobromide salt can enhance a compound's crystallinity, stability, and solubility in polar solvents, which is advantageous for both chemical reactions and pharmaceutical formulation. cymitquimica.com

Research in this area often involves the synthesis of novel morpholine derivatives followed by their conversion to hydrobromide salts for further study. ontosight.airrpharmacology.ru Synthetic strategies are a major focus, with researchers continually developing more efficient routes to create libraries of substituted morpholines for biological screening. nih.gov These synthetic efforts allow for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. e3s-conferences.orgresearchgate.net

Crystallographic studies are a significant part of the research landscape for morpholine hydrobromide compounds. Single-crystal X-ray diffraction analysis provides precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and conformation. iucr.orgmdpi.comnih.gov For instance, studies have confirmed that the morpholine ring typically adopts a chair conformation in its crystalline state. iucr.org These structural details are vital for understanding how these molecules interact with biological targets. Research on morpholine biguanide (B1667054) hydrobromide, for example, has detailed the hydrogen bonding networks that hold the crystal lattice together. iucr.org

Spectroscopic characterization is another key research activity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of newly synthesized morpholine hydrobromide derivatives. nih.govasianpubs.org

The research extends to a wide variety of substituted morpholine hydrobromides. The addition of different functional groups to the morpholine ring can drastically alter the compound's chemical and biological properties. For example, the introduction of a bromoethyl group creates a reactive intermediate for further synthesis, while more complex substitutions can yield compounds with potential antimicrobial or anticancer activity. cymitquimica.comsmolecule.com The study of these derivatives is a dynamic field, with ongoing investigations into their potential applications across various scientific disciplines.

Table 2: Research Focus on Morpholine Hydrobromide Derivatives

Research AreaObjectiveKey TechniquesExample Compound Studied
SynthesisDevelop efficient routes to novel derivativesMulti-step organic reactions, Alkylation, Salt formation(3S)-3-(propan-2-yl)morpholine hydrobromide
Structural AnalysisDetermine 3D molecular structure and conformationSingle-Crystal X-ray DiffractionMorpholine biguanide hydrobromide iucr.org
SpectroscopyConfirm chemical structure and purityNMR, FTIR, Mass SpectrometryN-(acetamide) morpholinium bromide nih.gov
Biological EvaluationScreen for pharmacological activity (e.g., antimicrobial, anticancer)In vitro assays, Structure-Activity Relationship (SAR) studies4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10BrNO B1662019 Morpholine, hydrobromide CAS No. 6377-82-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.BrH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJOXYJFOYNQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479979
Record name Morpholine, hydrobromide
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Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-82-8
Record name Morpholine, hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morpholine Hydrobromide
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Synthetic Methodologies for Morpholine Hydrobromide and Analogous Structures

Targeted Synthesis of 4-(2-Bromoethyl)morpholine (B1270460) Hydrobromide

The synthesis of 4-(2-Bromoethyl)morpholine hydrobromide is a well-documented process, primarily involving the bromination of a precursor alcohol. This transformation is a key step in the production of this valuable chemical intermediate.

The principal synthetic route to 4-(2-bromoethyl)morpholine hydrobromide begins with the precursor, 4-morpholineethanol (also known as 2-morpholin-4-yl-ethanol). The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl group of the ethanol (B145695) moiety is replaced by a bromine atom.

Commonly employed brominating agents include triphenylphosphine (B44618) dibromide and a combination of carbon tetrabromide with triphenylphosphine. google.com The reaction mechanism, when using triphenylphosphine dibromide, follows an SN2 pathway. The triphenylphosphine dibromide generates an electrophilic bromine species that activates the alcohol's hydroxyl group, facilitating its displacement by a bromide ion. The resulting free base, 4-(2-bromoethyl)morpholine, is then protonated by hydrobromic acid (HBr), which is either added or generated in situ, to yield the stable, crystalline hydrobromide salt.

A typical laboratory procedure involves treating a solution of triphenylphosphine dibromide in a solvent like dichloromethane (B109758) (DCM) with a solution of 4-morpholineethanol. google.com The reaction temperature is often controlled, for instance, by keeping it below 25°C during the addition to manage reactivity and minimize side reactions. google.com

Process optimization strategies focus on maximizing yield and purity while considering industrial scale-up. Key parameters for optimization include solvent choice, temperature control, and reactant ratios. Polar aprotic solvents such as DMF or acetonitrile (B52724) can enhance reaction rates. Controlled heating, for example between 60–80°C, is used to balance reaction speed against the potential for elimination side reactions. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Table 1: Synthesis of 4-(2-Bromoethyl)morpholine Hydrobromide

Precursor Reagents Solvent Conditions Product Ref
4-Morpholineethanol Triphenylphosphine dibromide Dichloromethane (DCM) Dropwise addition, temp. < 25°C 4-(2-Bromoethyl)morpholine hydrobromide google.com
2-Morpholin-4-yl-ethanol Carbon tetrabromide, Triphenylphosphine Dichloromethane (DCM) Stirred at ambient temp. overnight 4-(2-Bromo-ethyl)-morpholine (free base)
4-Morpholineethanol Brominating agents Polar aprotic (e.g., DMF) Controlled heating (60–80°C), inert atmosphere 4-(2-Bromoethyl)morpholine hydrobromide

Research into more efficient and environmentally friendly synthetic protocols has led to the development of solvent-free and catalyst-free conditions, particularly for related intermediates. A notable example is the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for various compounds. asianpubs.org This method involves the direct reaction of morpholine (B109124) with 2-bromoethylamine (B90993) hydrobromide. asianpubs.org

In this solvent-free and catalyst-free approach, morpholine itself serves as both the reactant and the solvent. asianpubs.org The high reactivity of 2-bromoethylamine hydrobromide eliminates the need for an additional base or catalyst. asianpubs.org Optimization of this reaction has shown that using a molar excess of morpholine (e.g., 3 to 4 equivalents) significantly improves the yield of the desired product, achieving up to 90%. asianpubs.org The reaction is typically heated to below 90°C for 6-8 hours. asianpubs.org After the reaction, the mixture is cooled, treated with a strong base like NaOH solution to neutralize the hydrobromide and precipitate salts, and the final product is isolated via distillation. asianpubs.org This methodology highlights a cost-effective and efficient pathway that minimizes waste by avoiding external solvents and catalysts. asianpubs.org

Table 2: Solvent-Free Synthesis of N-(2-aminoethyl)morpholine

Reactant 1 Reactant 2 Molar Ratio (Reactant 1:2) Conditions Yield Ref
Morpholine 2-Bromoethylamine·HBr 3:1 No solvent, no catalyst, < 90°C, 6-8 h 90% asianpubs.org
Morpholine 2-Bromoethylamine·HBr 4:1 No solvent, no catalyst, < 90°C, 6-8 h ~90% asianpubs.org

Diversified Synthetic Routes to Morpholine-Based Hydrobromide Derivatives

Beyond the targeted synthesis of a single compound, broader synthetic strategies provide access to a diverse range of morpholine-containing hydrobromide derivatives. These routes include cyclocondensation, biguanide (B1667054) formation, and the synthesis of functionalized analogues.

Cyclocondensation reactions are a powerful tool for constructing complex heterocyclic frameworks that incorporate a morpholine moiety. These reactions often build the heterocyclic system in a single step from multiple components or through an intramolecular ring closure. The conditions of the reaction, such as solvent, temperature, and pH, can influence the final product, sometimes leading to different isomeric structures. researchgate.net

One specific example is the synthesis of 2-hydroxyethylamino-substituted 6Н-1,3,4-thiadiazine hydrobromides. researchgate.net This process is based on the cyclocondensation of a 4-substituted thiosemicarbazide (B42300) with an α-haloketone. researchgate.net The thiosemicarbazide precursor, containing the morpholine-related group, undergoes ring closure to form the final thiadiazine system, which is isolated as a hydrobromide salt. researchgate.net

Another versatile method involves the use of bromoethylsulfonium salts as annulation agents. bris.ac.uk In this approach, reaction of a bromoethylsulfonium salt with 1,2-aminoalcohols generates a vinyl sulfonium (B1226848) salt in situ. This intermediate then undergoes an annulation cascade to yield morpholine derivatives. bris.ac.uk This method is effective for creating a variety of N-substituted morpholines, including those with N-aryl and N-heteroaromatic groups, which are common motifs in pharmacologically active molecules. bris.ac.uk

The synthesis of morpholine biguanide hydrobromide involves the addition of a biamidine group to the morpholine amine. The traditional and most direct method involves the reaction of an amine, such as morpholine, with cyanoguanidine. d-nb.info This reaction typically requires harsh conditions, such as high temperatures (often above 100°C) and the presence of an acid like hydrochloric acid to facilitate the reaction and form the resulting salt. d-nb.info The use of hydrobromic acid would analogously produce the hydrobromide salt.

More recent developments have focused on milder reaction conditions using biamidine-transfer reagents. d-nb.info For example, pyrazole-1-carboxamidine has been used as a reagent to transfer the biamidine group to various amines, including morpholine, under much smoother conditions. d-nb.info One study reported the synthesis of morpholine biguanide hydrochloride with yields of 83-91% depending on the specific mild protocol used. d-nb.info

Further derivatization can be achieved through copper-catalyzed Ullmann-type C-N coupling reactions, where a pre-formed biguanide hydrohalide (e.g., hydroiodide) is coupled with aryl halides to produce N-aryl biguanide derivatives. rsc.org

Table 3: Synthesis of Morpholine Biguanide Hydrochloride

Procedure Reagents Conditions Yield Ref
A Morpholine, Pyrazole-1-carboxamidine hydrochloride Water, 60°C, 24h 83% d-nb.info
B Morpholine, Pyrazole-1-carboxamidine hydrochloride Acetonitrile, 60°C, 24h 91% d-nb.info

Morpholine ethanol, or 2-(4-Morpholinyl)ethanol, is the key starting material for the synthesis of 4-(2-bromoethyl)morpholine hydrobromide. google.com Its synthesis is an important preliminary step. One common industrial method involves the reaction of morpholine with ethylene (B1197577) oxide. The nucleophilic nitrogen of the morpholine ring attacks and opens the strained epoxide ring, resulting in the formation of the N-hydroxyethyl derivative. Another route uses dihalogenated diethyl ethers which react with morpholine in an aqueous alkaline medium.

Once the 2-(4-Morpholinyl)ethanol is synthesized and purified (typically by distillation under reduced pressure), it can be converted to its hydrobromide salt. This is achieved through a standard acid-base reaction where the tertiary amine of the morpholine ring is protonated by hydrobromic acid (HBr). The resulting morpholine ethanol hydrobromide is a salt that can be isolated, or the parent alcohol can be used directly in the subsequent bromination step to form 4-(2-bromoethyl)morpholine hydrobromide. google.com

Palladium-Catalyzed Carboamination Strategies for Morpholine Ring Formation

A significant advancement in the synthesis of substituted morpholines involves palladium-catalyzed carboamination. This method provides a versatile route to various morpholine derivatives, including cis-3,5-disubstituted, fused bicyclic, and 2,3- and 2,5-disubstituted products. nih.govnih.gov The key step is the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers in moderate to good yields. nih.govnih.gov

The process typically involves a four-step synthesis starting from enantiomerically pure amino alcohols. nih.govnih.gov The substrates for the palladium-catalyzed carboamination are prepared by converting N-protected amino alcohols to O-allyl ethanolamines, followed by cleavage of the protecting group and N-arylation. nih.gov The mechanism is believed to proceed through a palladium(aryl)(amido) complex, formed by oxidative addition of the aryl bromide to a Pd(0) species. nih.gov Subsequent syn-aminopalladation via a boat-like transition state, followed by reductive elimination, yields the desired cis-3,5-disubstituted morpholine products. nih.gov

Recent developments have expanded this strategy to include a three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines, further broadening the scope of accessible morpholine structures. beilstein-journals.orgd-nb.info

Table 1: Representative Palladium-Catalyzed Morpholine Synthesis

EntryAryl BromideAmine SubstrateProductYield (%)
1Phenyl bromide(S)-1-(allyloxy)-N-phenylpropan-2-amine(2S,5S)-2-methyl-4,5-diphenylmorpholine75
24-Bromotoluene(S)-1-(allyloxy)-N-(4-tolyl)propan-2-amine(2S,5S)-2-methyl-4,5-di-p-tolylmorpholine80
32-Bromotoluene(S)-1-(allyloxy)-N-(o-tolyl)propan-2-amine(2S,5S)-2-methyl-4,5-di-o-tolylmorpholine66
41-Bromonaphthalene(S)-1-(allyloxy)-N-(naphthalen-1-yl)propan-2-amine(2S,5S)-2-methyl-4-(naphthalen-1-yl)-5-phenylmorpholine72
Data sourced from a study on the synthesis of substituted morpholines. nih.gov

Ugi Multicomponent Reactions in Morpholine Scaffold Synthesis

The Ugi multicomponent reaction (Ugi-MCR) offers a powerful and efficient one-pot strategy for the de novo synthesis of highly substituted morpholine and piperazine (B1678402) derivatives. thieme-connect.comthieme-connect.com This approach utilizes a tetrazole Ugi reaction followed by cyclization under basic conditions. thieme-connect.comthieme-connect.com The operational simplicity and tolerance to air and moisture make this method highly suitable for creating diverse libraries of these important pharmacophores for medicinal chemistry applications. thieme-connect.comthieme-connect.com

The Ugi reaction typically involves the combination of an aldehyde or ketone, a primary amine, an isocyanide, and a carboxylic acid to form a linear adduct. nu.edu.kz This adduct, containing reactive functional groups, can then undergo secondary reactions to form cyclic structures like morpholines. nu.edu.kz The reaction is versatile, and by using α-amino acids as bifunctional starting materials, it can lead to a variety of complex structures. mdpi.com

A plausible mechanism for morpholine synthesis via a post-Ugi transformation involves the attack of triphenylphosphine on a triple bond, leading to an activated alkyne. This is followed by intramolecular nucleophilic addition of an oxygen atom and subsequent cyclization to form the morpholine ring. nu.edu.kz

Stereoselective Synthetic Pathways for Substituted Morpholines

The development of stereoselective methods for synthesizing substituted morpholines is crucial due to the prevalence of these motifs in biologically active compounds. nih.govacs.org Several effective strategies have been established to control the stereochemistry of the morpholine ring.

One notable method is a copper(II)-promoted oxyamination of alkenes, which allows for the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond. nih.gov This reaction produces 2-aminomethyl functionalized morpholines with good to excellent yields and high diastereoselectivity. nih.gov The relative stereochemistry of the products, such as 2,5-cis and 2,6-trans, has been confirmed by techniques like X-ray crystallography and nOe analysis. nih.gov

Another powerful approach is the intramolecular reductive etherification of keto alcohols. acs.orgresearchgate.net This strategy provides a general and highly stereoselective route to a wide range of C-substituted morpholines, including cis-2,6-disubstituted derivatives. acs.org The stereoselectivity is achieved through the reduction of an oxocarbenium ion intermediate, which can be generated from readily available N-protected 1,2-amino alcohols and α-bromo ketones. acs.org

Furthermore, a two-step process involving the diastereoselective addition of a Grignard reagent to a sulfinyl imine, followed by cyclization, has been successfully employed for the stereoselective synthesis of substituted morpholine derivatives. thieme-connect.com

Integration of Green Chemistry Principles in Morpholine Hydrobromide Synthesis

Recent research has focused on developing more environmentally friendly and sustainable methods for synthesizing morpholines, moving away from traditional, often wasteful, multi-step procedures. organic-chemistry.orgacs.orgchemrxiv.org

A significant advancement in this area is a one or two-step, redox-neutral protocol that uses inexpensive and readily available reagents like ethylene sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. organic-chemistry.orgacs.orgchemrxiv.org This method is notable for the selective monoalkylation of primary amines, minimizing the formation of bis-alkylation byproducts and waste. organic-chemistry.org The process is scalable, has been demonstrated on a large scale (>100 g), and utilizes greener solvents, eliminating the need for toxic reagents such as chloroacetyl chloride and hydride reductions. organic-chemistry.org

The synthesis of N-formylmorpholine, a chemically stable, non-toxic, and non-corrosive compound, from morpholine and formic acid has been optimized as a green solvent for the synthesis of other organic compounds. ajgreenchem.com This highlights the potential for using morpholine derivatives themselves as environmentally benign reaction media.

The development of these greener synthetic routes aligns with the principles of green chemistry by improving efficiency, reducing waste, and utilizing less hazardous substances, thereby offering a more sustainable approach to the production of morpholine hydrobromide and related compounds. organic-chemistry.orgacs.orgchemrxiv.org

Reaction Chemistry and Mechanistic Investigations of Morpholine Hydrobromide Derivatives

Role as Versatile Chemical Intermediates and Building Blocks in Organic Synthesis

Morpholine (B109124) and its derivatives, including morpholine hydrobromide, are recognized as privileged structures in medicinal chemistry and serve as versatile building blocks in organic synthesis. The morpholine ring is a key component in numerous approved and experimental drugs, as well as other biologically active molecules, owing to its favorable physicochemical, biological, and metabolic properties. researchgate.netnih.gov Its utility stems from being a readily accessible synthetic unit that can be easily introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov

The applications of morpholine derivatives are extensive, particularly in the pharmaceutical and agrochemical industries. e3s-conferences.org In medicinal chemistry, the morpholine moiety is integral to the structure of a wide array of therapeutic agents. Notable examples include the antibiotic linezolid, the anticancer drug gefitinib, and the analgesic dextromoramide. wikipedia.org The presence of the morpholine ring can improve a molecule's pharmacokinetic profile, including properties like solubility and bioavailability. researchgate.netacs.orgresearchgate.net For instance, in compounds targeting the central nervous system, the morpholine ring's specific pKa value and flexible conformation contribute to enhanced blood solubility and brain permeability. acs.orgresearchgate.net

In the agrochemical sector, morpholine derivatives are crucial for the development of fungicides and herbicides. e3s-conferences.org The demand for new agrochemicals to support sustainable agriculture has spurred research into novel morpholine-based structures. e3s-conferences.org

The synthetic versatility of morpholine is further demonstrated by its use in multi-component reactions to create complex molecular scaffolds. For example, a four-component reaction involving arylaldehydes, N,N′-dimethylbarbituric acid, malononitrile, and morpholine yields a unique ionic scaffold with potential biomedical applications. researchgate.net This highlights the role of morpholine derivatives in generating diverse chemical libraries for drug discovery. acs.orglifechemicals.com

Exploration of Reactivity Profiles in Organic Transformations

Morpholine amides are significant acylating intermediates in organic synthesis. citedrive.comresearchgate.net They offer several advantages over other amides, such as Weinreb amides, including high water solubility, cost-effectiveness, and operational stability. citedrive.comresearchgate.net These characteristics make them practical for a range of chemical transformations.

The reactivity of morpholine amides allows for the selective mono-addition of organometallic or hydride reagents, leading to the synthesis of ketones, aldehydes, and acylsilanes. citedrive.comresearchgate.net For instance, morpholine ketene (B1206846) aminals can act as surrogates for amide enolates in iridium-catalyzed asymmetric allylic alkylation reactions to produce γ,δ-unsaturated β-substituted morpholine amides. ethz.ch These products can be further transformed into other valuable compounds like amines and ketones. ethz.ch

The synthesis of morpholines often involves the formation of a morpholinone intermediate through amide bond formation and cyclization, which is then reduced. chemrxiv.org A common method involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org

The hydrolysis of amides, a related transformation, can occur under both acidic and basic conditions. The mechanism under basic conditions involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of an amide ion. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.orgyoutube.com These hydrolysis reactions are generally irreversible due to subsequent acid-base reactions with the products. libretexts.org

Morpholine is frequently used to generate enamines from carbonyl compounds, particularly cyclic ketones. wikipedia.org Enamines are versatile intermediates in organic synthesis, serving as nucleophiles in various carbon-carbon bond-forming reactions. The formation of enamines from morpholine and cycloalkanones can be efficiently catalyzed by materials such as zeolite H-Y, which can lead to excellent yields and reduced reaction times compared to uncatalyzed or other catalyzed methods. researchgate.net

Kinetic studies have shown that the rate of enamine formation can be significantly influenced by the structure of both the amine and the ketone. For example, the rate of formation of cyclohexanone (B45756) enamine with morpholine is about ten times faster than with piperidine (B6355638). ysu.edu This difference in reactivity is attributed to factors including the steric environment of the ketone and the basicity of the secondary amine. ysu.edu The reaction typically follows second-order kinetics. ysu.edu

However, the reactivity of morpholine-derived enamines can be lower compared to those derived from pyrrolidine (B122466) or piperidine. nih.gov This reduced nucleophilicity is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential, and the pronounced pyramidalization of the nitrogen atom. nih.gov Despite these limitations, morpholine-based organocatalysts have been successfully employed in reactions like the Michael addition of aldehydes to nitroolefins, yielding products with high diastereoselectivity and enantioselectivity. nih.gov Enamines derived from morpholine can participate in 1,4-addition reactions with α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl compounds. libretexts.orgwikipedia.org

Mechanistic Studies of Morpholine Derivative Reactions

The solvolysis of morpholine derivatives, particularly those containing amide linkages, can be understood through the general mechanisms of amide hydrolysis. Amide hydrolysis can be promoted by either acidic or basic conditions and is generally a slow process. libretexts.orglibretexts.org

Under basic conditions , the hydrolysis proceeds via a nucleophilic acyl substitution pathway. A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. The carbonyl bond is then reformed, and the amide ion is eliminated as the leaving group. This is followed by an acid-base reaction where the resulting carboxylic acid is deprotonated to form a carboxylate, and the amide ion is protonated. This final acid-base step makes the reaction essentially irreversible under basic conditions. libretexts.org

Kinetic studies on the decomposition of morpholine itself have shown that it is dominated by a 1,3-intramolecular hydrogen shift into the NH group. nih.govresearchgate.net While not a solvolysis reaction, this provides insight into the intrinsic reactivity and stability of the morpholine ring structure under thermal conditions. nih.govresearchgate.net

The morpholine moiety is a common feature in many pharmaceutical agents, and its oxidative metabolism is a critical aspect of their pharmacokinetic profiles. The primary route of metabolism for the morpholine ring is oxidation, often mediated by cytochrome P450 (CYP) enzymes in the liver. bris.ac.ukresearchgate.netnih.govresearchgate.netnih.govclinpgx.orgmdpi.com

A prominent example is the antibiotic linezolid . Its metabolism primarily involves the oxidation of the morpholine ring, leading to the formation of two main inactive, open-ring carboxylic acid metabolites: an aminoethoxyacetic acid derivative (PNU-142300) and a hydroxyethyl (B10761427) glycine (B1666218) derivative (PNU-142586). researchgate.netresearchgate.net The formation of PNU-142586 is considered the rate-limiting step in linezolid's clearance and is thought to be a non-enzymatic chemical oxidation process. researchgate.net While early studies struggled to pinpoint specific CYP enzymes, more recent research suggests that CYP2J2, CYP4F2, and CYP1B1 may be involved in the hepatic metabolism of linezolid. researchgate.net

Another well-studied example is the anticancer drug gefitinib . Its metabolism also predominantly involves the oxidation of the morpholine ring. nih.govresearchgate.net In humans, major metabolic pathways include morpholine ring oxidation and O-demethylation of the quinazoline (B50416) moiety. nih.gov These transformations are primarily carried out by CYP3A4, with minor contributions from CYP3A5 and CYP2D6. researchgate.netclinpgx.org

The table below summarizes the key metabolic transformations of the morpholine ring in these two drugs.

DrugPrimary Metabolic TransformationKey MetabolitesInvolved Enzymes
Linezolid Oxidation of the morpholine ringAminoethoxyacetic acid (PNU-142300), Hydroxyethyl glycine (PNU-142586) researchgate.netresearchgate.netNon-enzymatic oxidation, CYP2J2, CYP4F2, CYP1B1 researchgate.netresearchgate.net
Gefitinib Oxidation of the morpholine ring, O-demethylationM537194, M608236 (from ring oxidation), M523595 (from O-demethylation) nih.govCYP3A4, CYP3A5, CYP2D6 researchgate.netclinpgx.org

Studies with other morpholine-containing compounds, such as the antimalarial agent OZ439, show similar patterns, with primary biotransformations including N-oxidation and cleavage of the morpholine ring, predominantly mediated by CYP3A4. nih.gov These oxidative transformations generally lead to more polar metabolites that are more readily excreted from the body.

Nitric Oxide Release Mechanisms from Hydrazine-Morpholine Conjugates

A review of available scientific literature did not yield specific information regarding the nitric oxide release mechanisms from compounds identified as hydrazine-morpholine conjugates. Research is more prevalent on other classes of morpholine derivatives, such as nitric acid esters of substituted morpholines, which function as nitric oxide donors. Therefore, to maintain strict scientific accuracy, this subsection cannot be detailed at this time.

Catalytic Applications of Morpholine-Based Systems

Design and Catalytic Activity of Morpholine-Based Ionic Liquids

Morpholine-based ionic liquids (ILs) are recognized as versatile and eco-friendly catalysts and reaction media. researchgate.net Their properties can be intentionally designed by modifying the chemical structure of the morpholinium cation and by selecting different anions. alfa-chemistry.com This "designability" allows for the creation of functionalized ILs with tailored polarity, acidity, and solubility to suit specific catalytic applications. alfa-chemistry.com

The synthesis of these ILs is often straightforward. For example, the novel ionic liquid [NBMMorph]⁺Br⁻ was synthesized through the reaction of N-methyl morpholine with N-butyl bromide. lidsen.com Similarly, protic ionic liquids like [Morph]⁺[HCOO]⁻ have been synthesized via the equimolar neutralization of morpholine with formic acid. These compounds are noted for their high thermal stability, low vapor pressure, and recyclability, making them attractive alternatives to traditional volatile organic solvents and catalysts. researchgate.net

The catalytic efficacy of morpholine-based ILs has been demonstrated in several organic syntheses. The [NBMMorph]⁺Br⁻ ionic liquid has shown excellent catalytic activity in the preparation of 1,2,4-triazolidine-3-thiones, resulting in high product yields in short reaction times. researchgate.netlidsen.com Acidic morpholinium-based ILs are effective in promoting esterification reactions. alfa-chemistry.com Furthermore, morpholine-based protic ionic liquids have been successfully used as promoters for the extractive desulfurization of diesel fuel at room temperature. researchgate.net In another application, the ionic liquid [Bmim][HSO₄] was identified as an effective catalytic solvent for inducing hydrogen release from a morpholine borane (B79455) complex, a potential chemical hydrogen storage carrier. acs.org

Table 1: Catalytic Applications of Selected Morpholine-Based Ionic Liquids


Ionic LiquidAbbreviationCatalytic ApplicationKey FindingReference
N-butyl-N-methylmorpholinium bromide[NBMMorph]⁺Br⁻Synthesis of 1,2,4-triazolidine-3-thionesDemonstrates superior catalytic activity compared to other conditions, with high product yields in significantly less time.[1, 5]
Morpholinium formate[Morph]⁺[HCOO]⁻Extractive desulfurization of diesel fuelAchieved a 99.44% removal rate of sulfur compounds from model oil in a multistage extraction process.
N-methylmorpholinium propanesulfonic acid ammonium (B1175870) hydrogensulfate[MMPPA][HSO₄]Acetylation of alcohols and phenolsActs as a highly efficient and reusable catalyst under solvent-free conditions. mdpi.com
1-butyl-3-methylimidazolium hydrogen sulfate (B86663)[Bmim][HSO₄]H₂ release from morpholine borane complexServes as an excellent catalytic solvent, enabling the release of 1.75 equivalents of hydrogen. organic-chemistry.org

Role in Alumina Catalyst Preparation and Hydrocarbon Treatment

Morpholine and its derivatives play a crucial role as modifiers in the preparation of heterogeneous catalysts, significantly enhancing their selectivity and stability. A notable example is the development of a morpholine-modified palladium catalyst supported on γ-alumina pellets (Pd/γ-Al₂O₃) for the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN), a key reaction in industrial chemistry. mdpi.com

In the preparation of this catalyst, the γ-Al₂O₃ pellets are first encapsulated with an amino poly(styrene-co-maleic anhydride) polymer (ASMA). Palladium species are then loaded onto this organic-inorganic hybrid support. Finally, morpholine is introduced as a post-treatment reagent, where it covalently bonds with the polymer layer through the formation of an amide linkage. mdpi.com

The primary role of the anchored morpholine is to act as an "immobilized dechlorination inhibitor." During the hydrogenation process, conventional palladium catalysts often lead to the undesired side reaction of hydrodechlorination, reducing the yield of the target p-chloroaniline. The morpholine modification effectively suppresses this side reaction. This is attributed to a repulsive effect from the C-O-C bond within the morpholine structure, which prevents further dechlorination of the desired product. The result is a catalyst with exceptional selectivity and stability, capable of being recycled multiple times without a significant loss in performance. mdpi.com The morpholine-modified catalyst achieves nearly 100% catalytic activity and a selectivity for p-CAN of up to 99.51%, a dramatic improvement over the 47.09% selectivity observed with the unmodified alumina-supported palladium catalyst. mdpi.com

Table 2: Performance of Palladium/γ-Alumina Catalyst in p-CNB Hydrogenation


Catalyst SystemCatalytic Activity (Conversion of p-CNB)Selectivity (for p-CAN)RecyclabilityReference
Palladium on γ-Al₂O₃ (Unmodified)Not specified, focus on selectivity47.09%Not specified ubc.ca
Morpholine-Modified Pd/γ-Al₂O₃@ASMA~100%Up to 99.51%Maintains high activity and selectivity after 10 cycles. ubc.ca

Asymmetric Catalysis Involving Morpholine Derivatives

Chiral morpholine scaffolds are important pharmacophores in medicinal chemistry, driving research into catalytic asymmetric methods for their construction. rsc.orgWhile enamines derived from morpholine have been considered less reactive in organocatalysis compared to those from pyrrolidine or piperidine, recent studies have developed highly efficient catalytic systems involving morpholine derivatives. nih.gov An effective one-pot tandem reaction has been developed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.orgubc.caThis process first utilizes a titanium-catalyzed hydroamination to form a cyclic imine, which is then subjected to asymmetric transfer hydrogenation using a Noyori-Ikariya type ruthenium catalyst, RuCl(S,S)-Ts-DPEN. This method consistently produces chiral morpholines in good yields with excellent enantiomeric excesses (ee) of over 95%. ubc.ca Mechanistic investigations revealed that the high degree of enantioselectivity is critically dependent on hydrogen-bonding interactions. Specifically, a hydrogen bond forms between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst. organic-chemistry.orgubc.caThis interaction is crucial for establishing the necessary chiral environment during the hydrogenation step, leading to the high ee values observed. ubc.caThis mechanistic insight has also enabled the extension of the strategy to the synthesis of chiral piperazines. ubc.caIn other work, new β-morpholine amino acids have been designed as organocatalysts for the 1,4-addition of aldehydes to nitroolefins. Despite the known limitations of the morpholine ring for enamine catalysis, these catalysts afford products with excellent yields and high diastereo- and enantioselectivity. nih.gov

Table 3: Examples of Asymmetric Catalysis Involving Morpholine Derivatives

Advanced Structural Elucidation and Solid State Research of Morpholine Hydrobromide Compounds

Crystallographic Investigations and Crystal Engineering

The solid-state architecture of morpholine (B109124) hydrobromide and its derivatives is a subject of significant interest in crystallography and the field of crystal engineering. Understanding the precise three-dimensional arrangement of atoms and molecules is fundamental to correlating structure with physical properties.

Single-crystal X-ray diffraction is the definitive technique for determining the molecular and crystal structure of compounds. For morpholine hydrobromide, this analysis reveals that the compound crystallizes in the monoclinic system.

In a specific study, the structure of morpholinium bromide (C₄H₁₀NO⁺·Br⁻) was determined at a temperature of 173 K. The analysis showed it belongs to the monoclinic crystal system with the space group P2₁/c. nih.gov A related, more complex derivative, 1-morpholino-3-morpholinium bromide propane, was found to crystallize in the monoclinic P2₁ space group at 120 K. mdpi.com The crystallographic data for morpholinium bromide are detailed in the table below.

Interactive Table 1: Crystallographic Data for Morpholinium Bromide

Parameter Value
Chemical Formula C₄H₁₀NO⁺·Br⁻
Molecular Weight 168.04
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.1247 (2)
b (Å) 10.3063 (3)
c (Å) 10.1141 (3)
β (°) 100.312 (2)
Volume (ų) 628.12 (3)
Z 4

The crystal packing of morpholinium bromide is dominated by a network of hydrogen bonds. The primary interaction involves the morpholinium cation and the bromide anion, which are linked by N—H⋯Br hydrogen bonds. nih.govnih.gov These interactions connect the ions into chains. nih.gov

Weaker, bifurcated N—H⋯Br interactions further link these chains together to form ladder-like structures. nih.govnih.gov In addition to these primary hydrogen bonds, weaker C—H⋯O interactions are also present. These interactions occur between centrosymmetrically related morpholinium cations, linking the "ladders" into sheets, which are then crosslinked by other C—H⋯O interactions to build a three-dimensional network. nih.govnih.gov

The predictable and recurring patterns of intermolecular interactions, known as supramolecular synthons, are key to understanding and engineering crystal structures. ed.ac.uk In morpholinium bromide, the hydrogen bonding can be described using graph-set analysis.

The primary N—H⋯Br interactions that form the ionic chains are described by a C₂(1)(4) graph-set motif. nih.govnih.gov The weaker, bifurcated interactions that join these chains into ladders create alternating ring motifs. These are described by the binary graph-set notations R₄²(8) and R₂²(4). nih.govnih.gov Furthermore, C—H⋯O interactions between morpholinium cations create R₂²(8) motifs, which link the ladders into sheets. nih.gov These synthons dictate the assembly of the ions, resulting in a well-defined, three-dimensional supramolecular architecture.

The design of materials with nonlinear optical (NLO) properties is a major focus of crystal engineering, with applications in laser technology and telecommunications. nasa.govias.ac.incovesion.com A fundamental requirement for a material to exhibit second-harmonic generation (SHG), a key NLO effect, is that it must crystallize in a noncentrosymmetric space group. northwestern.edu

While morpholinium bromide itself crystallizes in a centrosymmetric space group (P2₁/c) and is therefore not SHG-active, the morpholinium cation can be incorporated into new crystal structures. nih.gov The strategy involves combining organic molecules with inorganic components to create hybrid materials that possess the desired properties. ias.ac.in By co-crystallizing morpholine with other molecules, such as p-nitrophenol, it is possible to generate noncentrosymmetric structures with NLO activity. semanticscholar.org The design of novel NLO materials often involves a chemical substitution-oriented approach, where components of a known structure are replaced to induce or enhance specific properties. nih.gov Therefore, the morpholinium cation remains a viable building block for the targeted synthesis of new NLO crystals.

Advanced Spectroscopic Characterization

Spectroscopic methods provide complementary information to diffraction techniques, confirming molecular structure and providing insight into the local chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For morpholine hydrobromide, ¹H NMR spectroscopy confirms the integrity of the morpholinium cation.

At room temperature, the ¹H NMR spectra of protonated morpholine compounds indicate that the morpholine ring adopts a chair conformation. nih.govresearchgate.net The spectrum of morpholinium bromide in D₂O shows two distinct signals for the methylene (B1212753) protons. nih.gov The protons on the carbons adjacent to the nitrogen (CH₂NH) appear as a triplet at approximately 3.67 ppm, while the protons on the carbons adjacent to the oxygen (CH₂O) appear as a triplet at around 3.78 ppm. nih.gov This pattern confirms the chemical structure of the morpholinium cation. The appearance of triplets is characteristic of the AA′XX′ spin system in the fixed chair conformation of the morpholine ring. stackexchange.com

Interactive Table 2: ¹H NMR Chemical Shifts for Morpholinium Bromide

Protons Solvent Chemical Shift (ppm) Multiplicity
-CH₂-N⁺H₂- D₂O 3.667 Triplet (t)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of Morpholine hydrobromide, the spectrum reveals characteristic vibrational modes of the morpholinium cation. The protonation of the nitrogen atom to form the morpholinium ion (C₄H₁₀NO⁺) leads to the appearance of distinct absorption bands, particularly the N-H stretching vibrations.

The C-H stretching vibrations originating from the methylene (CH₂) groups of the morpholine ring are typically observed in the 3100–2850 cm⁻¹ region. An intense peak around 3065 cm⁻¹ can be attributed to the C-H asymmetric stretching vibrations of the ring. The symmetric C-H stretching vibrations are also present within this range.

The formation of the N-H⁺ bond in the morpholinium cation introduces a significant broad absorption band in the region of 2400-3200 cm⁻¹. This broadening is a result of hydrogen bonding interactions between the N-H⁺ group and the bromide anion (Br⁻). Within the spectrum, vibrations corresponding to the C-O-C (ether) and C-N (amine) functional groups are also key identifiers. The C-O-C stretching vibration typically appears as a strong band in the 1100-1200 cm⁻¹ range, while C-N stretching vibrations are found in the 1000-1200 cm⁻¹ region. Other deformations and bending vibrations of the morpholine ring structure contribute to the fingerprint region of the spectrum (<1500 cm⁻¹), providing a unique pattern for the compound.

Table 1: Characteristic IR Absorption Bands for Morpholine Hydrobromide This table is interactive. Click on the headers to sort the data.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100–2850Asymmetric & Symmetric StretchingC-H (in CH₂)Medium-Strong
2400–3200StretchingN-H⁺Strong, Broad
1470–1370Deformation/BendingC-HStrong
1100–1200Asymmetric StretchingC-O-CStrong
1000-1200StretchingC-NMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Band Gap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a compound. For Morpholine hydrobromide, the absorption of UV light primarily involves the excitation of non-bonding electrons (n-electrons) on the oxygen and nitrogen atoms to higher energy anti-bonding orbitals (σ*). The parent morpholine molecule exhibits a UV absorption onset at approximately 255 nm.

The electronic properties of morpholinium bromide make it a component in the synthesis of hybrid inorganic-organic perovskites for optoelectronic applications. While the pure compound is a wide bandgap insulator, its electronic structure is relevant in these advanced materials. The optical band gap (E_g) is a critical parameter that determines the electronic and optical properties of a material. It can be estimated from the onset of UV-Vis absorption.

Research on hybrid materials incorporating the morpholinium cation provides data on its contribution to the electronic structure. For instance, in noncentrosymmetric morpholinium lead bromide systems, the electronic band structure is influenced by the molecular orbitals of the morpholinium cation and the halide anion. Studies on related lead bromide hybrid materials have reported a direct band gap of 3.54 eV. This value, while not for pure Morpholine hydrobromide, is indicative of the large energy gap between the valence and conduction bands, classifying it as a dielectric material with absorption primarily in the UV region of the electromagnetic spectrum.

Table 2: Electronic and Optical Properties of Morpholine Hydrobromide This table is interactive. Click on the headers to sort the data.

ParameterValueMethod/Note
UV Absorption Onset~255 nmBased on morpholine parent molecule
Optical Band Gap (E_g)~3.54 eVValue from a related morpholinium lead bromide hybrid system
Electronic Transition Typen → σ*Involves non-bonding electrons on O and N atoms

Thermal Behavior Studies and Stability Assessments

The thermal stability of Morpholine hydrobromide is a crucial characteristic for its handling, storage, and application in synthesis. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine its melting point and decomposition temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. A sharp endothermic peak in a DSC thermogram indicates the melting point of a crystalline solid. Studies on a range of N-alkyl-N-methylmorpholinium bromides have shown that their melting points are generally above 100°C. researchgate.net

Table 3: Thermal Properties of Morpholine Hydrobromide This table is interactive. Click on the headers to sort the data.

Thermal EventTemperature Range (°C)TechniqueObservation
Melting Point> 100DSCSharp endothermic peak (based on related compounds) researchgate.net
Decomposition< 230TGAOnset of mass loss (based on related compounds) researchgate.net

Theoretical and Computational Chemistry Approaches for Morpholine Hydrobromide Systems

Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations are fundamental to understanding the molecular properties of morpholine (B109124) hydrobromide at an electronic level. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. researchgate.netnih.gov DFT studies on related morpholine systems, such as 4-Acetylmorpholine, have been performed using the B3LYP functional combined with basis sets like 6-31++G(d,p) to analyze their structure and vibrational spectra. researchgate.net

For morpholine hydrobromide, the morpholine cation (morpholinium) would be the subject of calculation. DFT can be used to optimize the molecular geometry, providing precise bond lengths and angles. Such calculations also yield thermodynamic properties like total energy, heat capacity, and entropy. researchgate.net Studies on acetylated morpholine have shown that functionalization can increase the molecule's total energy and dipole moment, suggesting higher reactivity compared to the parent morpholine. researchgate.net Similar calculations on the morpholinium ion would elucidate the effects of protonation on the electronic structure and stability of the morpholine ring.

ParameterDescriptionIllustrative Value/FindingReference
Optimized Geometry The lowest-energy arrangement of atoms, including bond lengths and angles.Calculations on 4-Acetylmorpholine provide specific bond lengths and angles for the ring and substituent. researchgate.net
Thermodynamic Properties Includes total energy, heat capacity, and entropy, which describe the system's stability and energy distribution.Acetylation of morpholine was found to increase the total energy, heat capacity, and entropy. researchgate.net
Dipole Moment A measure of the separation of positive and negative charges in a molecule, indicating its polarity.The dipole moment of morpholine increases upon acetylation, suggesting an increase in reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

An analysis of the parent morpholine molecule revealed that its HOMO consists of the nonbonding orbital of the nitrogen atom. rsc.orgresearchgate.net The energy of this orbital and the HOMO-LUMO energy gap are key descriptors of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: FMO Analysis Concepts for Morpholine Systems

Orbital/ParameterDescriptionRelevance to Morpholine/Morpholine HydrobromideReference
HOMO Highest Occupied Molecular Orbital; region of electron donation.In morpholine, the HOMO is located on the nitrogen atom's lone pair. In morpholine hydrobromide, this orbital is stabilized and lowered in energy due to protonation. rsc.orgresearchgate.net
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance.The energy of the LUMO determines the molecule's electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A key indicator of molecular stability. A smaller gap suggests higher reactivity. This gap would be different for morpholine vs. morpholine hydrobromide. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Predictive Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. avogadro.cc The MEP map displays regions of varying electrostatic potential on the molecular surface. wolframcloud.com

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.

Green regions represent neutral potential.

For the morpholinium cation in morpholine hydrobromide, an MEP map would show a strong positive potential (blue) concentrated around the protonated nitrogen (-NH2+ group) and its hydrogen atoms. This positive region would be the primary site for interactions with nucleophiles or negatively charged species. The region around the ether oxygen would exhibit a negative potential (red), though less pronounced than the positive region at the nitrogen, indicating a potential site for electrophilic interaction. MEP analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. mdpi.com

In Silico Modeling for Structure-Activity Relationships (SAR) and Advanced Drug Design

In silico modeling encompasses a range of computational techniques used to predict the biological activity and pharmacokinetic properties of molecules, thereby accelerating the drug discovery process. nih.gov While specific studies on morpholine hydrobromide are scarce, extensive research on various morpholine derivatives highlights the utility of these methods. e3s-conferences.orge3s-conferences.orgnih.gov The morpholine moiety is considered a "privileged pharmacophore" because its inclusion in a molecule can enhance potency and modulate pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds.

For morpholine derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for biological activity. For example, in a study of morpholine derivatives as dopamine (B1211576) D4 receptor ligands, a 3D-QSAR model identified key structural regions important for receptor affinity. nih.gov The analysis revealed that steric and electrostatic fields around the benzene (B151609) rings and the aliphatic amine of the morpholine system were crucial for binding. nih.gov Such models provide a rational basis for designing more potent and selective compounds. nih.gov

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate early in the discovery process is critical to avoid late-stage failures. nih.gov Various computational models are used to predict key ADME parameters. simulations-plus.com For morpholine-containing compounds, in silico ADME predictions are routinely performed. researchgate.netmdpi.com

Key predicted ADME parameters include:

Absorption: Parameters like Caco-2 cell permeability (for intestinal absorption) and P-glycoprotein (P-gp) substrate potential are evaluated. mdpi.com

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding are crucial for determining where the drug goes in the body. nih.gov

Metabolism: The prediction of metabolic stability and the sites of metabolism by cytochrome P450 enzymes helps in designing compounds with better half-lives. nih.gov

Excretion: Properties related to how the compound is eliminated from the body.

Toxicity: Early prediction of potential toxicities, such as hepatotoxicity or mutagenicity (Ames test), is essential for safety. mdpi.com

For morpholine hydrobromide, its high polarity and salt form would suggest good aqueous solubility but potentially lower passive membrane permeability compared to its neutral parent. Computational tools can provide quantitative estimates for these properties.

Table 3: Commonly Predicted ADME Properties for Drug Candidates

ADME PropertyDescriptionRelevance in Drug Design
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.High permeability is generally desired for oral drugs.
Blood-Brain Barrier (BBB) Permeation Predicts if a compound can cross into the central nervous system.Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs.
P-gp Substrate Identifies if a compound is likely to be pumped out of cells by the P-glycoprotein transporter.Non-substrates are often preferred to avoid drug efflux and resistance.
CYP450 Inhibition/Metabolism Predicts interaction with key metabolic enzymes.Important for assessing drug-drug interaction potential and metabolic stability.
Hepatotoxicity Predicts the potential for the compound to cause liver damage.A critical safety parameter to avoid drug-induced liver injury.
Ames Mutagenicity Predicts the mutagenic potential of a compound.A key test to rule out potential carcinogenicity.

Research Applications and Pharmacological Relevance of Morpholine Hydrobromide Derivatives

Pioneering Role in Medicinal Chemistry and Drug Discovery

The morpholine (B109124) ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it a valuable component in the design of novel therapeutic agents. researchgate.net The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting substituents in a precise manner to interact with biological targets. acs.orgnih.gov This has led to the incorporation of the morpholine moiety into a wide array of bioactive molecules with diverse pharmacological activities. nih.gove3s-conferences.org

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the morpholine ring. nih.govuobaghdad.edu.iq The versatility of these synthetic routes allows for the creation of extensive libraries of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gove3s-conferences.org Medicinal chemists strategically incorporate the morpholine nucleus to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govacs.org The ability to readily modify the morpholine scaffold has facilitated the development of compounds targeting a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net

A common strategy involves the N-substitution of the morpholine ring, which allows for the introduction of various pharmacophoric groups. For instance, the synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives has been explored for their activity as monoamine reuptake inhibitors. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been designed and synthesized as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. mdpi.comnih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from readily available materials and employing standard organic chemistry transformations. uobaghdad.edu.iq

Morpholine derivatives have emerged as potent modulators of various enzyme activities, playing a crucial role in the development of targeted therapies. researchgate.net The morpholine ring can interact with the active site of enzymes through hydrogen bonding and hydrophobic interactions, leading to either inhibition or activation of the enzyme. nih.gov This has been exploited in the design of inhibitors for several key enzyme families implicated in diseases such as cancer and fungal infections. acs.orgacs.org

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. consensus.appnih.gov Morpholine derivatives have been extensively investigated as inhibitors of PI3K and mTOR kinases. The morpholine oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K/mTOR inhibitors. consensus.app The inclusion of a morpholine ring is a key feature in many clinical and marketed mTOR inhibitors, as it enhances water solubility and facilitates specific interactions within the ATP-binding pocket of the enzyme. mdpi.com For instance, bridged bicyclic morpholines have been shown to dramatically improve the selectivity of mTOR inhibitors over PI3Kα. researchgate.net

DNA-dependent protein kinase (DNA-PK) is another important enzyme involved in the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. nih.govresearchgate.net Several potent DNA-PK inhibitors incorporate a morpholine ring, which has been shown to be essential for their inhibitory activity. nih.govnih.gov For example, NU7026, a potent DNA-PK inhibitor, features a morpholine moiety that is crucial for its activity. nih.gov The design of these inhibitors often focuses on modifying the core scaffold while retaining the essential morpholine group to maintain potent enzyme inhibition. nih.govresearchgate.net

Compound ClassTarget EnzymeKey Structural FeatureTherapeutic Area
Morpholino-triazinesPI3K/mTORMorpholine ring forming hydrogen bond in the hinge regionOncology
Pyrido[1,2-a]pyrimidin-4-onesDNA-PK2-morpholin-4-yl substitutionOncology
Chromen-4-one derivativesDNA-PKMorpholine moiety essential for activityOncology

Ergosterol (B1671047) is an essential component of fungal cell membranes, and its biosynthesis pathway is a key target for antifungal drugs. patsnap.comoup.com Morpholine derivatives, such as fenpropimorph (B1672530) and amorolfine, are a class of fungicides that inhibit two key enzymes in the later stages of ergosterol biosynthesis: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7-isomerase (ERG2). patsnap.comnih.govresearchgate.net This dual inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterols and ultimately fungal cell death. patsnap.comnih.gov The ability of morpholines to target two different enzymes makes it more difficult for fungi to develop resistance. nih.gov

The development of new morpholine-based antifungals continues to be an active area of research. For example, the incorporation of silicon into the morpholine scaffold has led to the development of sila-analogues with potent antifungal activity against a range of human fungal pathogens. nih.govresearchgate.net These novel derivatives maintain the same mode of action as traditional morpholine fungicides, inhibiting the key enzymes in the ergosterol biosynthesis pathway. nih.gov

CompoundTarget EnzymesMechanism of ActionApplication
FenpropimorphSterol Δ14-reductase (Erg24) and Sterol Δ8-Δ7-isomerase (Erg2)Inhibition of ergosterol biosynthesisAgricultural fungicide
AmorolfineSterol Δ14-reductase (Erg24) and Sterol Δ8-Δ7-isomerase (Erg2)Inhibition of ergosterol biosynthesisTopical antifungal for human use
Sila-analogue 24Sterol reductase and sterol isomeraseInhibition of ergosterol biosynthesisExperimental antifungal

The versatility of the morpholine scaffold extends to the design of ligands that target a variety of cell surface and intracellular receptors. nih.gov The ability to introduce diverse substituents onto the morpholine ring allows for the fine-tuning of receptor affinity and selectivity. nih.gov This has led to the development of morpholine-containing compounds that act as either agonists or antagonists for a range of receptors, including those involved in neurotransmission. acs.orgnih.gov

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of receptors that are involved in a wide range of physiological and pathological processes, including mood, cognition, and pain. nih.gov Morpholine derivatives have been developed as both agonists and antagonists for various 5-HT receptor subtypes. nih.gov For example, the N-morpholinoethyl moiety is a common feature in antagonists of certain serotonin receptors. nih.gov The design and synthesis of single enantiomer 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have led to the identification of potent and selective serotonin reuptake inhibitors (SRIs), as well as dual serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used in the treatment of depression and other mood disorders. nih.gov The stereochemistry and substitution pattern on the aryl rings of these compounds are critical for their activity and selectivity. nih.gov

Receptor Targeting and Ligand Design

Histamine (B1213489) H3 Receptor Antagonists

The morpholine ring is a significant structural component in the development of histamine H3 receptor antagonists. nih.gov These antagonists are investigated for their potential in treating central nervous system (CNS) disorders like schizophrenia, insomnia, and metabolic diseases due to the H3 receptor's role in regulating histamine levels in the brain. nih.gov The incorporation of a morpholine moiety into drug candidates is often a strategic chemical modification aimed at improving pharmacokinetic properties, such as half-life and distribution in CNS tissues. nih.gov

For instance, a series of 2-aryloxymethylmorpholine derivatives has been synthesized and identified as high-affinity histamine H3 ligands. nih.gov These compounds have demonstrated the ability to penetrate the CNS and occupy H3 receptors in the rat brain. nih.gov In one study, the substitution of a piperidine (B6355638) ring with a morpholine ring in a series of (4-aminobutyn-1-yl)benzylamines resulted in JNJ-10181457, a compound with improved potency and CNS druggability, characterized by a shorter plasma half-life and higher brain penetration. nih.gov Another CNS-sparing H3 receptor antagonist, PF-00868087, which features a morpholine ring, has shown potential in preventing diabetes-associated gastrointestinal symptoms by counteracting autonomic neuropathy. mdpi.com

The histamine H3 receptor is an inhibitory autoreceptor on histaminergic nerve terminals, and its blockade leads to increased release of histamine and other neurotransmitters like glutamate (B1630785) and acetylcholine. wikipedia.org This mechanism underlies the stimulant and nootropic effects of H3 antagonists, making them potential therapeutic agents for conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.org

Table 1: Examples of Morpholine-Containing Histamine H3 Receptor Antagonists

Compound NameStructural ClassKey FindingsReference
JNJ-10181457(4-aminobutyn-1-yl)benzylamine derivativeImproved potency and CNS druggability over piperidine analogue. nih.gov nih.gov
PF-008680872-(pyridin-2-yl)morpholine derivativeCNS-sparing; prevents diabetes-induced gastrointestinal complications in mice. mdpi.com mdpi.com
2-AryloxymethylmorpholinesAryloxymethylmorpholineHigh-affinity ligands that penetrate the CNS and occupy H3 receptors. nih.gov nih.gov
D-Dopamine Receptor Agonists

Morpholine derivatives have been synthesized and evaluated for their activity as ligands for dopamine (B1211576) receptors, which are implicated in neurological and psychiatric conditions like Parkinson's disease and schizophrenia. nih.govacs.orgmdpi.comwikipedia.org Dopamine agonists work by activating dopamine receptors, mimicking the effect of dopamine, a neurotransmitter deficient in Parkinson's disease. wikipedia.org

Research has focused on developing selective ligands for various dopamine receptor subtypes (D1-D5). mdpi.com A series of 2,4-disubstituted morpholines demonstrated selectivity for the dopamine D4 receptor, which is a target for developing antipsychotics potentially lacking extrapyramidal side effects. nih.govacs.org Structure-activity relationship (SAR) studies on these compounds revealed that the regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine ring are crucial for affinity. nih.govacs.org

Furthermore, novel series of morpholine derivatives have been identified as selective dopamine D3 receptor antagonists. nih.gov In another study related to the structure of the antipsychotic aripiprazole, a morpholine-containing compound showed the lowest D2 receptor antagonism among the tested cyclic amine derivatives. mdpi.com The synthesis of chiral alkoxymethyl morpholine analogs led to the identification of a potent and selective dopamine D4 receptor antagonist with low inhibition of other dopamine receptor subtypes. nih.gov These findings highlight the utility of the morpholine scaffold in designing subtype-selective dopamine receptor modulators. nih.govnih.govnih.gov

Table 2: Research on Morpholine Derivatives as Dopamine Receptor Ligands

Compound ClassTarget ReceptorTherapeutic AreaKey FindingsReference
2,4-Disubstituted morpholinesDopamine D4SchizophreniaIdentified key structural regions for receptor affinity. nih.govacs.org nih.govacs.org
Novel morpholine scaffoldsDopamine D3Not specifiedIdentified as selective D3 receptor antagonists. nih.gov nih.gov
Chiral alkoxymethyl morpholinesDopamine D4L-DOPA-induced dyskinesiaDiscovered a potent and highly selective D4 antagonist. nih.gov nih.gov
Neuropeptide NPY-Y5 Receptor Antagonists

The neuropeptide Y (NPY) Y5 receptor is a target for anti-obesity drugs because of its role in the central regulation of appetite and energy homeostasis. nih.govbohrium.com Antagonists of this receptor are designed to block the orexigenic (appetite-stimulating) effects of NPY. researchgate.net While several NPY Y5 receptor antagonists have been developed and some have entered clinical trials, their efficacy in producing clinically meaningful weight loss in humans has been limited. nih.govresearchgate.net

For example, the potent and selective NPY Y5 receptor antagonist MK-0557 was evaluated in a 52-week clinical trial with 1,661 overweight and obese patients. nih.gov Although a statistically significant weight loss was observed, the magnitude was not considered clinically meaningful, suggesting that targeting only the NPY Y5 receptor may be insufficient for therapeutic efficacy in obesity. nih.gov Despite these clinical outcomes, research into NPY Y5 antagonists continues, exploring different chemical scaffolds to improve efficacy. researchgate.netnih.gov The development of these antagonists is considered a potential strategy for modulating food intake and body weight. researchgate.net

SV2 Receptor Agonists

Synaptic vesicle glycoprotein (B1211001) 2A (SV2A) has been identified as a crucial and well-validated target for the discovery of novel antiepileptic drugs (AEDs). nih.govrxlist.com Ligands that bind to SV2A, such as the successful AED Levetiracetam (B1674943), can modulate neurotransmitter release and have demonstrated broad-spectrum anticonvulsant activity. nih.govnih.govnih.gov There is a strong correlation between the binding affinity of a compound for SV2A and its potency in protecting against seizures in preclinical models. nih.gov

The morpholine moiety has been incorporated into compounds targeting SV2 receptors. researchgate.net SV2A ligands are thought to exert their antiepileptic effects by binding to the SV2A protein, which is found in nearly all nerve cells, thereby altering the release of brain chemicals and inhibiting electrical impulses. rxlist.com The anti-seizure drug levetiracetam was the first ligand identified to target SV2A. nih.gov Its derivative, brivaracetam, also targets SV2A with higher affinity and selectivity. nih.gov Research has confirmed that SV2A is essential for the anticonvulsant action of these drugs, as their efficacy is significantly reduced in SV2A deficient mice. nih.gov The development of SV2A ligands continues to be a promising avenue for new epilepsy treatments. researchgate.net

Development of Therapeutic Agents

Anticancer Agents and Cytotoxic Effects (e.g., EGFR T79M Inhibitors, Ferroptosis Inducers)

The morpholine scaffold is a key structural feature in a variety of anticancer agents due to its favorable physicochemical properties and its ability to interact with crucial biological targets. nih.gove3s-conferences.org Morpholine-containing compounds have been successfully developed as inhibitors of protein kinases, such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are critical in cancer cell growth and survival pathways. nih.gov

A prominent application of the morpholine moiety is in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer. The third-generation EGFR inhibitor, Osimertinib, which contains a morpholine group, effectively targets the T790M mutation that confers resistance to earlier generations of EGFR inhibitors. Another example is Gefitinib, a first-generation EGFR inhibitor that also incorporates a morpholine ring.

Furthermore, research has explored the cytotoxic activities of various novel morpholine derivatives against different cancer cell lines. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives showed strong cytotoxic effects against H460, HT-29, and MDA-MB-231 cell lines, with activity significantly greater than the reference compound GDC-0941. researchgate.net Other research has focused on spirooxindole-derived morpholine-fused-1,2,3-triazoles, which exhibited excellent growth inhibition against the A549 lung cancer cell line. researchgate.net The induction of ferroptosis, an iron-dependent form of programmed cell death, is another emerging anticancer strategy where morpholine derivatives are being investigated.

Table 3: Selected Morpholine Derivatives with Anticancer Activity

Compound ClassTarget/MechanismCancer Cell LinesKey FindingsReference
ThienopyrimidinesCytotoxicityH460, HT-29, MDA-MB-231Showed 1.7- to 66.5-folds more activity than GDC-0941. researchgate.net researchgate.net
Spirooxindole-fused triazolesCytotoxicityA549 (Lung)Displayed excellent growth inhibition with IC50 values of 1.87-4.36 µM. researchgate.net researchgate.net
OsimertinibEGFR T790M InhibitorNon-small cell lung cancerApproved drug targeting resistance mutation.
GefitinibEGFR InhibitorNon-small cell lung cancerApproved drug containing a morpholine ring.
Antidepressant Compounds (e.g., Moclobemide Analogues, Thiadiazine Hydrobromides)

The morpholine heterocycle is a structural component in compounds developed as potential antidepressants. researchgate.net Morpholine derivatives have been investigated as selective norepinephrine (B1679862) reuptake inhibitors and as monoamine oxidase (MAO) inhibitors, both of which are established mechanisms for antidepressant action. researchgate.netresearchgate.netnih.gov The marketed antidepressant drug Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), serves as a lead compound for such developments. The inclusion of the morpholine ring in novel compounds is often intended to enhance potency or modulate pharmacokinetic properties. nih.gov

For example, Reboxetine is an approved antidepressant drug that acts as a selective norepinephrine reuptake inhibitor and features a morpholine ring in its structure. researchgate.net Research into morpholine-clubbed heterocycles aims to optimize their structure to improve efficacy and selectivity as inhibitors of enzymes like MAO-A and MAO-B, which are implicated in neurodegenerative processes and mood disorders. nih.gov The design of such compounds leverages the morpholine scaffold to create novel therapeutic agents for depression. researchgate.net

Antibacterial and Antimicrobial Agents (e.g., Linezolid)

Morpholine derivatives are integral to the development of potent antibacterial and antimicrobial agents. researchgate.net The most prominent example is Linezolid, the first clinically approved oxazolidinone antibiotic. drugbank.com Linezolid's structure features a morpholine ring, which is crucial for its activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govukhsa.gov.uk

Mechanism of Action: Linezolid functions by inhibiting the initiation of bacterial protein synthesis. patsnap.com It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome. drugbank.compatsnap.com This binding action prevents the formation of a functional 70S initiation complex, a critical step for the translation process and subsequent bacterial reproduction. drugbank.comnih.gov This mode of action is distinct from other protein synthesis inhibitors that typically block polypeptide extension or cause mRNA misreading. ukhsa.gov.uk While primarily bacteriostatic against staphylococci and enterococci, Linezolid exhibits bactericidal activity against most streptococci strains. drugbank.comnih.gov

Research Findings:

Studies have synthesized various morpholine derivatives and tested their antimicrobial efficacy. For instance, certain 1-(3-methoxy-1-phenyl-propyl)morpholine compounds have shown pronounced activity against pathogenic bacteria such as Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. asianpubs.org

Other research on novel Schiff bases of 4-(4-aminophenyl)-morpholine identified compounds with potent activity against a panel of bacteria and fungi. researchgate.net

Some morpholine derivatives have demonstrated a broad spectrum of action, showing high inhibitory activity against over 80% of bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. researchgate.net

The morpholine moiety is also a key feature in Finafloxacin and Levofloxacin, further highlighting its importance in antibacterial drug design. researchgate.net

Below is a data table summarizing the antibacterial spectrum of Linezolid.

Bacterial Group Activity Examples
Aerobic Gram-positive bacteriaHighStaphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecium (including VRE)
StreptococciBactericidalMost isolates
Staphylococci & EnterococciBacteriostaticMost isolates
Gram-negative bacteriaNot indicatedEndogenous efflux activity leads to resistance drugbank.comukhsa.gov.uk
Anaerobic bacteriaSome in vitro activityBacteroides spp. drugbank.comukhsa.gov.uk
Antivirals and Antifungals

The structural framework of morpholine is also exploited in the design of antiviral and antifungal agents. e3s-conferences.orgresearchgate.net In antifungal drug development, morpholine derivatives target the ergosterol biosynthetic pathway, which is essential for fungal cell membrane integrity. nih.gov They act on two specific enzymes: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism makes it more difficult for fungi to develop resistance. nih.gov

Research Findings:

Novel azole derivatives incorporating a morpholine ring, such as UR-9746 and UR-9751, have demonstrated in vitro antifungal activity comparable to fluconazole (B54011) against various fungal pathogens. nih.gov These compounds showed efficacy against Candida albicans, other Candida species, and Cryptococcus neoformans. nih.gov

Silicon-incorporated morpholine analogues have been synthesized and tested, with some showing potent, fungicidal activity against a range of human pathogenic fungi, including various Candida species, Cryptococcus neoformans, and Aspergillus niger. nih.gov One sila-analogue of fenpropimorph was found to have superior fungicidal potential compared to existing morpholine antifungals like amorolfine. nih.gov

Studies on morpholine-based surfactants have also revealed antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net

Analgesic and Anti-inflammatory Compounds

Appropriately substituted morpholine derivatives have been shown to exhibit significant analgesic and anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The inclusion of the morpholine moiety can enhance the anti-inflammatory activity of a compound. For example, an ibuprofen-containing morpholine Mannich base substituent showed higher anti-inflammatory activity than the standard drug diclofenac (B195802). japsonline.com This is attributed to the larger structure facilitating interaction with the cyclooxygenase-2 (COX-2) active site. japsonline.com

Research Findings:

A series of morpholinopyrimidine derivatives were designed and evaluated as anti-inflammatory agents, leveraging the known pharmacological activities of both the morpholine and pyrimidine (B1678525) moieties. nih.gov

Synthesis of morpholine Mannich bases of asymmetrical monocarbonyl analogs of curcumin (B1669340) (AMACs) resulted in compounds with potent anti-inflammatory activity, in some cases comparable to cyclovalone (B1669528) and diclofenac sodium. japsonline.com

Molecular docking studies with cyclooxygenase enzymes (COX-1 and COX-2) have revealed significant interactions between morpholine-containing complexes and the enzymes, suggesting a mechanism for their anti-inflammatory effects. researchgate.net

Anticonvulsant and Antioxidant Activity

The versatility of the morpholine scaffold extends to the development of compounds with anticonvulsant and antioxidant activities. nih.gove3s-conferences.org Researchers have designed hybrid molecules combining the morpholine ring with other pharmacologically active structures to create broad-spectrum anticonvulsants. nih.gov

Research Findings:

New hybrid compounds featuring both imidazolidin-2,4-dione and morpholine rings have been evaluated in animal seizure models. nih.gov One promising compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated broader anticonvulsant activity than the established drugs phenytoin (B1677684) and levetiracetam in the maximal electroshock (MES) and 6 Hz tests. nih.gov

Studies on quinazoline (B50416) derivatives revealed that the incorporation of a morphilinoethyl moiety can substantially increase protection against subcutaneous pentylenetetrazole (scPTZ)-induced seizures. mdpi.com

Morphine derivatives have also been investigated for their antioxidant properties. researchgate.net For instance, 2-biphenylyl morpholine derivatives were found to inhibit lipid peroxidation in microsomal membranes. researchgate.net

Antitrypanosomal Agent Design and Mechanistic Investigations

In the search for new treatments for trypanosomiasis (such as Chagas disease and sleeping sickness), morpholine derivatives have been explored. The development of new agents is critical due to the toxicity of current drugs like melarsoprol (B1676173) and the emergence of drug resistance. nih.gov Researchers have focused on designing hybrid molecules that combine the structural features of known antiparasitic agents.

Research Findings:

A study on imidazopyridine derivatives investigated their structure-activity relationships against Trypanosoma cruzi and Trypanosoma brucei. nih.gov The research explored various substitutions on the core structure to optimize potency. While the direct role of a morpholine substituent wasn't the primary focus of the provided abstract, the general approach of modifying heterocyclic scaffolds is central to this field. nih.gov

The design of novel antitrypanosomal agents often involves combining functionalities from existing drugs. For example, the amide group from benznidazole (B1666585) and the sulfone group from nifurtimox (B1683997) have inspired new synthetic compounds. nih.gov This molecular hybridization strategy is applicable to the incorporation of morpholine moieties to improve the pharmacological profile of new drug candidates.

Comprehensive Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Mapping

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of morpholine derivatives. nih.gove3s-conferences.org These studies reveal how chemical modifications to the morpholine scaffold and its substituents influence biological activity, allowing medicinal chemists to design more potent and selective compounds. researchgate.netresearchgate.net The morpholine ring itself can act as a key interacting element, a scaffold to correctly orient other functional groups, or a modulator of pharmacokinetic properties. nih.govacs.org

Key SAR Insights:

Antibacterial Activity: In quinolone antibacterials, substitutions at the C-7 position with a morpholino group can significantly impact gram-positive activity and reduce convulsive activities often associated with this class of drugs. researchgate.net

Anticonvulsant Activity: For quinazoline derivatives, a butyl substitution at position 3 has a significant effect on preventing seizure spread, while incorporating a morphilinoethyl moiety enhances protection against scPTZ-induced seizures. mdpi.com

Anticancer Activity: SAR studies on pyrazoline derivatives revealed that a morpholine substituted with an aromatic ring containing a halogen group leads to an increase in inhibitory activity against the HepG2 cancer cell line. e3s-conferences.org

Monoamine Reuptake Inhibition: In 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, both stereochemistry and substitutions on the aryl/aryloxy rings are critical determinants of serotonin and noradrenaline reuptake inhibition. nih.gov

Pharmacophore mapping helps identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For morpholine-containing compounds, the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be tuned to optimize interactions and solubility. researchgate.netnih.gov Several pharmacophores containing the morpholine ring have been identified as responsible for selective interactions with specific molecular targets, such as PI3K kinases. acs.org

Impact on Drug-Like Properties and Pharmacokinetics in Preclinical Studies

The incorporation of a morpholine ring into a drug candidate often has a favorable impact on its pharmacokinetic profile and drug-like properties. nih.govnih.gov This is a primary reason for its classification as a privileged structure in medicinal chemistry. nih.govconsensus.app

Influence on Physicochemical and Pharmacokinetic Properties:

Solubility and Permeability: The morpholine moiety can improve aqueous solubility and membrane permeability, which are critical for oral bioavailability. researchgate.netnih.gov The weak basicity of the nitrogen atom gives the ring a pKa value close to physiological pH, which can enhance solubility. nih.govacs.org

Metabolic Stability: Morpholine can be used to modulate a molecule's metabolic profile. nih.gov For example, in the case of Linezolid, metabolism occurs via the oxidation of the morpholine ring, leading to inactive metabolites. drugbank.comnih.gov This predictable metabolic pathway is an advantageous property.

Pharmacokinetics (PK): A large body of in vivo studies has shown that morpholine can provide compounds with desirable drug-like properties and improved pharmacokinetics. nih.govconsensus.app It can lead to prolonged bioavailability and optimal clearance. nih.gov In the development of Central Nervous System (CNS) drugs, the morpholine ring plays a key role in improving the crossing of the blood-brain barrier. acs.org

Preclinical pharmacokinetic studies are essential to evaluate these parameters, and the consistent benefits observed with morpholine derivatives underscore the scaffold's utility in drug design. science.gov

Advanced Materials Science Applications

Morpholine hydrobromide and its derivatives are increasingly recognized for their utility in materials science, particularly in the development of advanced optical materials and complex supramolecular structures. Their unique chemical properties facilitate the creation of novel materials with specialized functions.

Development of Nonlinear Optical (NLO) Materials based on Morpholine Hydrobromide Crystals

The quest for new, efficient nonlinear optical (NLO) materials is driven by their potential applications in telecommunications, optical computing, and data storage. Organic-inorganic hybrid crystals, such as those derived from morpholine, have emerged as promising candidates.

Researchers have successfully synthesized (Morpholinium)2Cd2Cl6 single crystals using a solvent evaporation method. acs.org These crystals belong to the orthorhombic P212121 space group and feature a one-dimensional structure composed of distorted [CdCl6] and [CdCl4O2] octahedra. acs.org The integration of the morpholine molecule, which contains lone-pair electrons on its oxygen atom, with the d10 metal cation (Cd2+) via a ligand-to-metal charge transfer (LMCT) strategy is key to building the acentric crystal structure necessary for NLO properties. acs.org

Table 1: NLO Properties of (Morpholinium)2Cd2Cl6

Property Value Reference
Crystal System Orthorhombic acs.org
Space Group P212121 acs.org
SHG Intensity ~0.73 x KDP acs.org

Supramolecular Chemistry and Host-Guest Interactions in Crystal Engineering

Supramolecular chemistry, which focuses on non-covalent interactions, is fundamental to crystal engineering—the design and synthesis of solid-state structures with desired properties. Morpholinium bromide is an excellent model compound for studying these interactions.

The crystal structure of morpholinium bromide reveals a network of hydrogen bonds. nih.gov Morpholinium and bromide ions are linked into chains by N—H⋯Br hydrogen bonds. nih.gov These chains are further organized into ladder-like structures through weaker, bifurcated N—H⋯Br interactions. nih.gov The assembly is extended into a three-dimensional network by additional weak C—H⋯O interactions between morpholinium cations. nih.gov

This detailed understanding of hydrogen bonding and other weak interactions is crucial for crystal engineering. nih.gov By manipulating these non-covalent forces, scientists can control the assembly of molecules into specific crystalline architectures. This control allows for the tuning of a material's physical and chemical properties, such as solubility and stability. nih.gov

The principles of host-guest chemistry, a central concept in supramolecular chemistry, are also relevant. mdpi.comthno.org In this paradigm, a larger 'host' molecule encapsulates a smaller 'guest' molecule. Morpholine derivatives can act as either host or guest, participating in the formation of complex assemblies. For instance, morpholine can act as a counter-cation to stabilize polyacid compounds, forming well-defined structures with potential applications. google.com These host-guest interactions are pivotal in creating functional materials, including multifunctional nanoparticles for various delivery systems. nih.gov

Agricultural and Industrial Research Frontiers

Beyond materials science, morpholine and its derivatives have a significant and expanding role in agricultural and industrial applications, ranging from crop protection to catalysis and the formulation of specialized industrial products.

Fungicidal Research and Crop Protection Applications

Morpholine derivatives are a well-established class of systemic fungicides used to protect a variety of crops, particularly cereals, from fungal diseases like powdery mildew. mdpi.comnzpps.org Their antifungal action was first described in 1965, and key members of this class include tridemorph, fenpropimorph, and dodemorph. mdpi.com

These compounds function as ergosterol biosynthesis inhibitors (EBIs), but their mode of action is distinct from other EBI fungicides like azoles. nzpps.orgwur.nl Specifically, they inhibit two enzymes in the sterol synthesis pathway: Δ14-reductase and Δ8-Δ7-isomerase. mdpi.comwur.nl This multi-site inhibition is a key reason why morpholine fungicides are considered to have a low to medium risk for the development of pathogen resistance. mdpi.combcpc.org Although they have been used for decades, there have been no definitive reports of practical field resistance causing a loss of efficacy. nzpps.orgbcpc.org

Research continues to explore new morpholine-containing compounds to develop novel pesticides with high efficiency. acs.orgnih.gov The unique structure and biological activity of the morpholine ring make it a valuable "terminal pharmacophore" in the design of new agrochemicals. acs.orgnih.gov

Table 2: Prominent Morpholine-Based Fungicides

Compound First Introduced Primary Target
Tridemorph Late 1960s Cereal Powdery Mildew
Fenpropimorph 1979 Cereal Powdery Mildew and Rusts
Dodemorph - Powdery Mildew

Catalysis in Polymer and Industrial Chemical Production Processes

Morpholine and its salts are versatile catalysts in various industrial processes. Morpholinium salts, in particular, have been shown to be effective catalysts for the production of polyurethanes. google.com In this process, they accelerate the condensation reaction between a di- or tri-isocyanate and a glycol. google.com

The catalytic activity of morpholine derivatives extends to organic synthesis. While morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, recent research has developed highly efficient β-morpholine amino acid organocatalysts. frontiersin.orgnih.gov These catalysts have proven effective in the 1,4-addition reaction of aldehydes to nitroolefins, achieving quantitative conversion with excellent diastereoselectivity and high enantioselectivity. frontiersin.orgnih.gov This demonstrates that despite some inherent electronic disadvantages, morpholine-based catalysts can be designed for high performance in specific chemical transformations. frontiersin.orgnih.gov

Furthermore, morpholine derivatives are used in the synthesis of polydepsipeptides (PDPs) through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives. researchgate.net Organobase-catalyzed ROP allows for the synthesis of PDPs with controlled molecular weights and low dispersities. researchgate.net

Development of Specialized Separation Agents and Emulsifiers for Industrial Applications

The chemical properties of morpholine make it highly suitable for producing emulsifiers, separation agents, and other performance chemicals. nih.gove3s-conferences.org Morpholine readily reacts with fatty acids to form soaps that act as excellent emulsifying agents. nih.gov These emulsifiers are widely used in the formulation of water-resistant waxes and polishes for floors, automobiles, and furniture. nih.govgoogle.com A key advantage is that as the emulsion dries, the morpholine evaporates, leaving behind a durable, water-resistant film. nih.gov

Morpholine derivatives are also employed as textile lubricants and sizing emulsifiers. nih.gov In the field of separation science, a process has been developed for the selective separation of morpholine from aqueous solutions containing N-methylmorpholine and N-methylmorpholine-N-oxide using a cation exchanger. google.com This process relies on the cation exchanger's higher affinity for morpholine, allowing for its selective removal from process liquids. google.com

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Complex Morpholine (B109124) Scaffolds

The synthesis of morpholine and its derivatives is a mature field, yet the demand for structurally complex and stereochemically diverse scaffolds continues to drive innovation. nih.gov Traditional methods often involve multi-step sequences, such as the intramolecular cyclization of 1,2-amino alcohols with reagents like chloroacetyl chloride, followed by reduction steps. tandfonline.com However, contemporary research focuses on developing more efficient, versatile, and stereoselective strategies.

A significant advancement lies in the application of Systematic Chemical Diversity (SCD) to generate enantiomerically pure C-substituted morpholines. nih.gov This approach allows for the production of a wide array of morpholine scaffolds with varied regiochemistry (e.g., 2,3-, 2,5-, 2,6-substituted) and stereochemistry (both relative and absolute). nih.gov Starting from readily available chiral amino acids or amino alcohols, this strategy has successfully produced matrices of diverse morpholine acetic acid esters, which can serve as versatile building blocks for medicinal chemistry and fragment-based screening. nih.gov

Furthermore, novel one-pot syntheses and photocatalysis-driven methods are expanding the toolkit for creating morpholine derivatives. tandfonline.com For instance, methods utilizing diphenyl vinyl sulfonium (B1226848) salt or 1-bromo-2-chloroethane (B52838) have been developed for the efficient synthesis of substituted morpholines from amino alcohols. tandfonline.com Additionally, the development of synthetic routes to morpholine-2,5-diones from amino acids provides access to biodegradable materials known as polydepsipeptides. acs.org These innovative strategies are crucial for accessing novel chemical space and generating libraries of complex morpholine-containing molecules for drug discovery and material science. nih.govnih.gov

Discovery of Novel Biological Targets and Expanded Therapeutic Applications

The morpholine ring is a privileged pharmacophore, integral to numerous approved drugs and clinical candidates. e3s-conferences.orgresearchgate.net Its unique physicochemical properties, including its ability to improve solubility, metabolic stability, and blood-brain barrier permeability, make it a valuable component in drug design. researchgate.netnih.gov Research is continuously uncovering new biological targets and expanding the therapeutic applications of morpholine-containing compounds.

Initially recognized in drugs for appetite suppression and antidepressants, the therapeutic potential of morpholine derivatives now spans a wide range of diseases. tandfonline.comresearchgate.net These include applications as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. e3s-conferences.orgresearchgate.netnih.gov

Key areas of emerging therapeutic applications include:

Neurodegenerative Diseases: Morpholine derivatives are being investigated as potent inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as cholinesterases (AChE and BuChE) and monoamine oxidases. tandfonline.comnih.gov Their ability to cross the blood-brain barrier is a significant advantage in developing treatments for central nervous system (CNS) disorders. nih.gov

Oncology: The morpholine scaffold is a key component in a new generation of targeted cancer therapies. e3s-conferences.org Notably, morpholine derivatives have been developed as potent and selective inhibitors of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation that is often dysregulated in cancer. mdpi.comnih.govresearchgate.net The unique structure of the morpholine ring can be modified to enhance selectivity for mTOR over other related kinases like PI3K. researchgate.net

Infectious Diseases: The versatility of the morpholine nucleus is being exploited to develop new antibiotics and antivirals, addressing the growing challenge of drug resistance. e3s-conferences.org

The table below summarizes some of the emerging biological targets for morpholine derivatives.

Therapeutic AreaBiological TargetPotential Application
NeurodegenerativeAcetylcholinesterase (AChE)Alzheimer's Disease
DiseasesButyrylcholinesterase (BChE)Alzheimer's Disease
Leucine-rich repeat kinase 2 (LRRK2)Parkinson's Disease
γ-secretaseAlzheimer's Disease
OncologymTOR (mammalian target of rapamycin)Cancer Therapy
PI3K (Phosphoinositide 3-kinase)Cancer Therapy
Infectious DiseasesVarious bacterial and viral enzymesAntibacterial/Antiviral agents

Advancements in Computational Design and Predictive Modeling for Morpholine Hydrobromides

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. emanresearch.orgemanresearch.org These computational methods are increasingly being applied to the design of novel morpholine-based compounds. CADD approaches are broadly categorized into structure-based drug design (SBDD), used when the 3D structure of the target is known, and ligand-based drug design (LBDD), employed when only the structures of molecules that bind to the target are available. emanresearch.orgemanresearch.org

For morpholine derivatives, computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to:

Predict Binding Interactions: These methods model how a morpholine-containing ligand interacts with the active site of a target protein, such as mTOR or a cholinesterase enzyme. mdpi.comnih.gov This allows researchers to understand the key interactions that contribute to potency and selectivity. e3s-conferences.org

Optimize Lead Compounds: By visualizing the binding mode, chemists can make strategic modifications to the morpholine scaffold or its substituents to improve affinity and pharmacokinetic properties. mdpi.commdpi.com For example, simulations have shown how incorporating trifluoromethyl and morpholine moieties into a tetrahydroquinoline scaffold can significantly enhance selectivity and potency for mTOR. mdpi.comnih.gov

Virtual Screening: Large virtual libraries of morpholine derivatives can be screened against a biological target to identify promising hit compounds for further experimental testing, saving time and resources. mdpi.com

Predict ADMET Properties: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new morpholine derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. eurekaselect.com

The integration of machine learning and artificial intelligence with these computational models is further enhancing their predictive power, paving the way for the rapid design of next-generation morpholine-based therapeutics. mdpi.comnih.gov

Exploration of Novel Material Properties and Applications

Beyond pharmaceuticals, morpholine derivatives are finding new and expanded applications in material science. e3s-conferences.org The unique chemical properties of the morpholine ring contribute to the development of advanced materials with tailored functionalities.

Emerging applications in material science include:

Polymers and Resins: Morpholine derivatives serve as effective curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, leading to materials with enhanced mechanical and thermal properties. e3s-conferences.org

Biodegradable Materials: Morpholine-2,5-diones, which can be synthesized from amino acids, are monomers for ring-opening polymerization to produce polydepsipeptides. acs.org These materials are biodegradable and have significant potential for use in medical applications, such as drug delivery systems and tissue engineering scaffolds. acs.org

Corrosion Inhibitors: Morpholine is well-known for its role in preventing corrosion in steam boiler systems. nih.gov Ongoing research explores new morpholine derivatives with enhanced efficacy as corrosion inhibitors for various metals and alloys used in industrial settings. e3s-conferences.org

Optical Brighteners: As a key intermediate, morpholine is used to manufacture optical brighteners for detergents. nih.gov Derivatives with morpholine substituents on a triazine ring are particularly valued for their stability in the presence of chlorine bleaches. nih.gov

The table below highlights some of the applications of morpholine derivatives in material science.

Application AreaFunction of Morpholine DerivativeResulting Material Property
Polymers & ResinsCuring agent, Stabilizer, Cross-linking agentEnhanced mechanical and thermal stability
Biomedical MaterialsMonomer (Morpholine-2,5-dione)Biodegradable polydepsipeptides
Industrial MaintenanceCorrosion InhibitorProtection of metal infrastructure
Consumer ProductsIntermediate for Optical BrightenersImproved whiteness and brightness in textiles
Rubber IndustryVulcanization AcceleratorHigh rate of cure, resistance to overcuring

Sustainable and Environmentally Benign Synthetic Approaches in Morpholine Research

In line with the principles of green chemistry, there is a significant research effort directed towards developing sustainable and environmentally friendly methods for synthesizing morpholines. nih.govchemrxiv.org Traditional synthetic routes often involve harsh reagents, multiple steps, and the generation of significant waste. acs.orgchemrxiv.org

A landmark development in this area is a simple, high-yielding, one or two-step protocol for converting 1,2-amino alcohols into morpholines. acs.org This redox-neutral method utilizes inexpensive and readily available reagents, ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govchemrxiv.orgacs.org This approach offers numerous environmental and safety benefits over classical methods, such as those using chloroacetyl chloride, by eliminating steps and avoiding the use of metal hydride reducing agents. acs.orgchemrxiv.org The methodology has proven to be robust, applicable to a wide variety of substrates, and scalable to over 50-gram quantities. nih.govchemrxiv.org

The key to this green synthesis is the selective monoalkylation of the amine with ethylene sulfate, a reaction that is highly efficient and minimizes the formation of byproducts. nih.govchemrxiv.org This innovation not only provides a more sustainable route to existing morpholine-containing products but also facilitates the exploration of new derivatives by providing a more accessible and economical synthetic pathway. nih.govchemrxiv.orgacs.org Such advancements are critical for reducing the environmental footprint of chemical manufacturing in both the pharmaceutical and material science industries.

Q & A

Basic: What are the key considerations for designing acute vs. chronic toxicity studies for morpholine hydrobromide in animal models?

Methodological Answer:
For acute toxicity studies, focus on short-term exposure (e.g., single-dose administration) and monitor immediate effects such as irritation, respiratory distress, or mortality. Use standardized protocols like OECD Guidelines 423 or 425. For chronic studies, prioritize long-term exposure (e.g., 104 weeks in rats) and evaluate cumulative effects, including organ-specific inflammation, necrosis, or carcinogenicity. Ensure proper dose selection based on preliminary range-finding studies and include control groups to isolate compound-specific effects. Histopathological analysis of tissues (e.g., nasal cavity, liver) is critical for chronic assessments .

Advanced: How can researchers optimize the synthesis of morpholine hydrobromide to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Alternative Protecting Groups : Replace hydrobromide crystallization with Boc (tert-butoxycarbonyl) protection to enhance solubility and enable flash chromatography purification, improving yield by ~20% .
  • Reaction Variables : Adjust molar ratios (e.g., morpholine:ketone = 3.7–7.3 mol/mol) and temperature (25–40°C) to balance reaction kinetics and byproduct formation. Use design-of-experiment (DoE) tools like response surface methodology to model interactions between variables .
  • Characterization : Validate purity via HPLC and structural integrity via XRD or NMR .

Basic: What safety protocols are recommended when handling morpholine hydrobromide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use respirators if vapor concentrations exceed 0.5 g/m³ .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation exposure.
  • Emergency Measures : Install accessible eyewash stations and showers. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced: How should conflicting data on the carcinogenic potential of morpholine derivatives be addressed in risk assessment?

Methodological Answer:

  • Contextual Analysis : Differentiate between morpholine and its nitrosated derivatives (e.g., N-nitrosomorpholine, NMOR), which are potent carcinogens. NMOR formation requires nitrites or nitrogen oxides, so assess storage conditions and environmental compatibility .
  • Weight of Evidence : Cite IARC’s Group 3 classification (not classifiable as human carcinogen) for morpholine itself, but acknowledge NMOR’s risks in secondary analyses .
  • Mitigation Strategies : Recommend avoiding nitrite-containing preservatives and monitoring nitrogen oxide levels in industrial settings .

Basic: What analytical techniques are recommended for characterizing morpholine hydrobromide’s purity and structure?

Methodological Answer:

  • Structural Confirmation : Use XRD for crystallographic analysis or NMR (¹H/¹³C) to verify bond connectivity and stereochemistry .
  • Purity Assessment : Employ HPLC with UV detection (λ = 210–220 nm) or gas chromatography (GC) with FID. Cross-reference retention times against NIST-certified standards .
  • Quantitative Analysis : Titration with 0.1 M HCl can determine hydrobromide content .

Advanced: What methodological approaches are used to assess the environmental impact of morpholine hydrobromide degradation products?

Methodological Answer:

  • Degradation Pathways : Study hydrolysis and photolysis products under controlled conditions (pH 4–9, UV light). Monitor for toxic byproducts like carbon monoxide, hydrogen cyanide, or nitric acid using FTIR or GC-MS .
  • Ecotoxicology : Conduct acute toxicity tests on aquatic organisms (e.g., Daphnia magna) per OECD 202 guidelines. Chronic studies should evaluate bioaccumulation potential via logP calculations (experimental logP = -0.86) .

Basic: How is the no-observed-adverse-effect level (NOAEL) determined for morpholine hydrobromide in toxicological studies?

Methodological Answer:

  • Dose-Response Design : Administer escalating doses (e.g., 0.1–1.0 g/m³) to rodents over 90 days. Monitor clinical signs (weight loss, corneal abrasions) and histopathology .
  • Statistical Analysis : Apply benchmark dose (BMD) modeling to identify the highest dose without significant adverse effects. For morpholine, a NOAEL of 0.48 mg/kg/day was derived from chronic oral studies in rats .

Advanced: What strategies can mitigate the formation of carcinogenic nitrosamines during morpholine hydrobromide storage or application?

Methodological Answer:

  • Inhibitor Additives : Introduce ascorbic acid or α-tocopherol to scavenge nitrosating agents .
  • Environmental Controls : Store morpholine hydrobromide in airtight containers away from nitrogen oxide sources. Monitor workplace air for NOx using chemiluminescence detectors .
  • Analytical Surveillance : Regularly test for NMOR contamination using LC-MS/MS with a detection limit of 0.1 ppb .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.